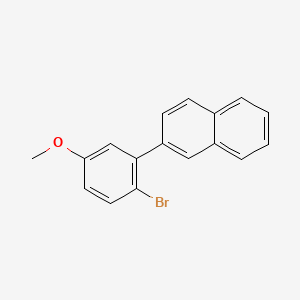

2-(2-Bromo-5-methoxyphenyl)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

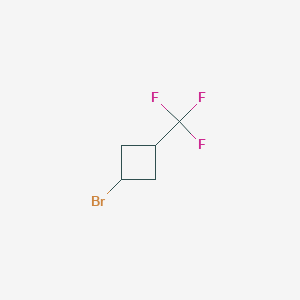

“2-(2-Bromo-5-methoxyphenyl)naphthalene” is a chemical compound with the CAS Number: 1393793-79-7 . It has a molecular weight of 313.19 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for “2-(2-Bromo-5-methoxyphenyl)naphthalene” is1S/C17H13BrO/c1-19-15-8-9-17 (18)16 (11-15)14-7-6-12-4-2-3-5-13 (12)10-14/h2-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“2-(2-Bromo-5-methoxyphenyl)naphthalene” is a solid at room temperature . It has a molecular weight of 313.19 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Application in Organic Synthesis

2-(2-Bromo-5-methoxyphenyl)naphthalene has been studied in the context of organic synthesis. For example, Boovanahalli et al. (2004) explored its use in the cleavage of ethers using ionic liquid halide nucleophilicity, offering a green chemical method for ether cleavage (Boovanahalli et al., 2004).

Role in Heterocyclic Synthesis

Research by Mezheritskii et al. (2006) involved reactions of naphthalene derivatives, including 2-bromo-5-methoxynaphthalen-1-ol, with various carbonyl compounds under acidic conditions. This study contributed to the understanding of heterocyclic synthesis (Mezheritskii et al., 2006).

Anticancer Research

Madadi et al. (2018) synthesized and evaluated 2-naphthaleno trans-stilbenes and cyanostilbenes as potential anticancer agents. Their research highlighted the significance of the naphthalene moiety in the synthesis of cytotoxic analogs (Madadi et al., 2018).

Antimitotic Effects

Maya et al. (2005) synthesized naphthalene analogues of combretastatins and studied their cytotoxic and antimitotic effects, demonstrating the importance of the naphthalene moiety in medicinal chemistry (Maya et al., 2005).

Anti-inflammatory Activity

Guruswamy and Jayarama (2020) explored the synthesis of 2-bromo-6-hydroxy-4-methoxyphenyl compounds, including those with naphthalene moieties, for their anti-inflammatory activities (Guruswamy & Jayarama, 2020).

Chiral Recognition Studies

Ghosn and Wolf (2011) investigated the use of 1,8-bisphenolnaphthalene for enantioselective recognition of amines, contributing to the field of stereochemistry (Ghosn & Wolf, 2011).

Synthesis of Derivatives

Xu and He (2010) and others have focused on the synthesis of various derivatives of bromo-substituted naphthalenes for different applications, including medicinal chemistry and materials science (Xu & He, 2010).

Interaction with Proteins

Studies such as those by Ghosh et al. (2016) have explored the interaction of naphthalene derivatives with proteins like Bovine Serum Albumin, contributing to our understanding of protein-ligand interactions (Ghosh, Rathi, & Arora, 2016).

Environmental Applications

Research by Meckenstock et al. (2000) investigated the anaerobic degradation of naphthalene, shedding light on environmental processes and bioremediation strategies (Meckenstock et al., 2000).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propriétés

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c1-19-15-8-9-17(18)16(11-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMODPBBEJMZHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-methoxyphenyl)naphthalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

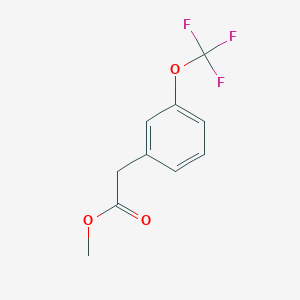

![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2752121.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)

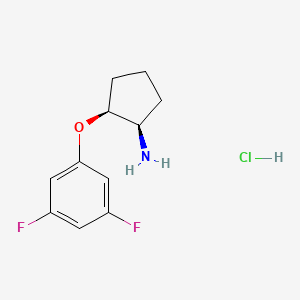

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2752124.png)